molecular formula C13H12ClNO2 B1299325 1-[2-(4-Chloro-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde CAS No. 797027-60-2

1-[2-(4-Chloro-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde

Cat. No. B1299325
CAS RN: 797027-60-2
M. Wt: 249.69 g/mol
InChI Key: LPPOMKDZBVUPHV-UHFFFAOYSA-N
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Description

1-[2-(4-Chloro-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde is a chemical compound that has gained significant attention in scientific research. It has a molecular formula of C13H12ClNO2 and a molecular weight of 249.69 g/mol .

Scientific Research Applications

Synthesis and Characterization

Pyrrole derivatives are synthesized for their antimicrobial properties, with modifications enhancing their biological activity against pathogens. For example, a series of compounds including 3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy)acetyl)-1H-pyrazole-4-carbaldehydes were synthesized and showed promising antimicrobial activity (Chandrashekhar et al., 2013). This underscores the potential of similar compounds in drug discovery and development.

Antimicrobial Activity

The antimicrobial activity of pyrrole derivatives is significant, as demonstrated by compounds with chloro and bromo moieties exhibiting enhanced effectiveness against bacterial and fungal strains (Chandrashekhar et al., 2013). This indicates the potential of "1-[2-(4-Chloro-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde" in contributing to the development of new antimicrobial agents.

Anti-platelet Aggregation Activity

Compounds with pyrrole structures have shown bioactivity in inhibiting platelet aggregation, a key factor in thrombosis. For instance, derivatives from Formosan Zanthoxylum simulans, including pyrrole alkaloids, exhibited anti-platelet aggregation activity in vitro (Yang et al., 2002). This suggests potential cardiovascular benefits and therapeutic applications for related compounds.

Anticancer Applications

The aqueous solubility and role as intermediates for anticancer drugs highlight the importance of pyrrole-carbaldehyde derivatives in medicinal chemistry. Compounds such as 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde have been synthesized for their utility in small molecule anticancer drug development (Wang et al., 2017), indicating the potential role of similar compounds in cancer therapy.

properties

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c14-11-3-5-13(6-4-11)17-9-8-15-7-1-2-12(15)10-16/h1-7,10H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPOMKDZBVUPHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)CCOC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001202237
Record name 1-[2-(4-Chlorophenoxy)ethyl]-1H-pyrrole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001202237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Chloro-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde

CAS RN

797027-60-2
Record name 1-[2-(4-Chlorophenoxy)ethyl]-1H-pyrrole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=797027-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(4-Chlorophenoxy)ethyl]-1H-pyrrole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001202237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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